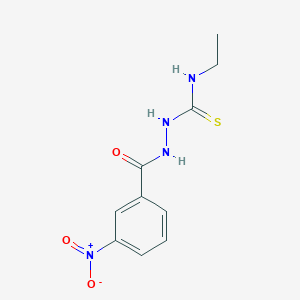

![molecular formula C9H10N2OS2 B2927869 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326415-73-9](/img/structure/B2927869.png)

2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Synthesis Analysis

The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%), and a 30 minutes reaction time compared to 15 h for classic conventional heating .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectral and microanalytical data . For example, the 1H NMR spectrum of one such compound in CDCl3 showed a broad 2H signal .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the average mass of 4-Pyrimidinamine, a similar compound, is 95.103 Da .科学的研究の応用

Anticancer Activity

Thieno[3,2-d]pyrimidin-4-one derivatives have been explored for their potential as anticancer agents. These compounds have shown promise in inhibiting VEGFR-2, a key receptor involved in tumor angiogenesis . For example, certain derivatives have demonstrated significant anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), indicating their potential utility in cancer treatment .

Antitubercular Agents

Research has indicated that thieno[3,2-d]pyrimidin-4-one compounds may act as effective antitubercular agents. Some of these compounds have exhibited significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, suggesting their potential in developing new treatments for tuberculosis .

Kinase Inhibition

Thieno[3,2-d]pyrimidin-4-one derivatives have been identified as potential multi-targeted kinase inhibitors. These compounds can inhibit various kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer . By targeting multiple kinases, these derivatives could serve as a basis for developing new therapies for diseases with complex pathologies.

Apoptosis Induction

Some thieno[3,2-d]pyrimidin-4-one derivatives have been found to induce apoptosis in cancer cells. They can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death in cancerous cells . This mechanism is crucial for eliminating cancer cells and preventing tumor growth.

Cell Cycle Arrest

Certain derivatives of 2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4-one have shown the ability to cause cell cycle arrest, particularly in the G2/M phase . This halts the proliferation of cancer cells and is a valuable trait for potential anticancer drugs.

Computational Drug Design

The structural and electronic properties of thieno[3,2-d]pyrimidin-4-one derivatives make them suitable candidates for computational drug design studies. These compounds can be analyzed using molecular docking, molecular dynamics simulations, and density functional theory (DFT) studies to predict their behavior in biological systems and optimize their properties for drug development .

将来の方向性

The future directions for research on “2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one” and similar compounds could involve further optimization of the synthesis process, more extensive testing against various strains of Mycobacteria, and exploration of their potential as antitubercular agents . Additionally, these compounds could be explored for their potential in other applications, such as in the development of organic light-emitting diodes .

特性

IUPAC Name |

2-ethylsulfanyl-3-methylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS2/c1-3-13-9-10-6-4-5-14-7(6)8(12)11(9)2/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFOYFNGKIUSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1C)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2927788.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2927790.png)

![5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2927791.png)

![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2927792.png)

![5-Benzyl-2-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2927801.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2927804.png)

![2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2927806.png)

![3,5-Dimethyl-4-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2927808.png)